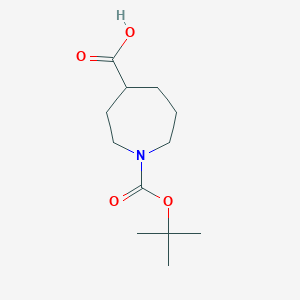

1-Boc-azepane-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQHJTNUKFLYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631137 | |

| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868284-36-0 | |

| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Boc-Azepane-4-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1-Boc-azepane-4-carboxylic acid, a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and analytical characterization, and discuss its strategic application in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for the creation of novel therapeutics. The azepane core offers unique conformational flexibility, while the integrated Boc-protecting group and carboxylic acid handle provide the synthetic versatility required for complex molecule assembly.

Introduction: The Strategic Value of Azepane Scaffolds

In the landscape of drug discovery, saturated heterocyclic scaffolds are indispensable components of small molecule therapeutics. Among these, the seven-membered azepane ring has garnered significant attention due to its unique structural and pharmacological properties.[1][2] Unlike more common five- and six-membered rings, the azepane core possesses greater conformational flexibility, allowing molecules to adopt diverse spatial arrangements. This flexibility can be crucial for optimizing binding interactions with complex biological targets.[2] In fact, the azepane motif is present in over 20 FDA-approved drugs, highlighting its clinical significance.[1]

This compound is a premier example of a functionalized azepane building block. Its structure is intelligently designed for synthetic utility:

-

The Azepane Core: Provides a three-dimensional, flexible scaffold.

-

The Carboxylic Acid: Serves as a primary functional handle for derivatization, typically through amide bond formation, and can influence the final compound's solubility and pharmacokinetics.[3]

-

The tert-Butoxycarbonyl (Boc) Group: A robust and widely used protecting group for the ring's nitrogen atom, which can be selectively removed under acidic conditions to enable further functionalization.

This guide will serve as a comprehensive resource for understanding and effectively utilizing this high-value chemical entity.

Physicochemical and Molecular Characteristics

Accurate characterization of a building block is the foundation of successful synthesis. This compound is a stable, solid compound under standard conditions. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [4] |

| Molecular Weight | 243.30 g/mol | [4] |

| CAS Number | 868284-36-0 | [4][5][6] |

| IUPAC Name | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid | N/A |

| SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O | [4] |

| Topological Polar Surface Area (TPSA) | 66.84 Ų | [4] |

| Computed logP | 2.1082 | [4] |

| Appearance | White to off-white solid | Typical |

| Storage | 4°C, under inert atmosphere | [4] |

The molecule's TPSA and logP values suggest moderate polarity and lipophilicity, making it a suitable starting point for developing drug candidates that adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Synthesis and Manufacturing Considerations

While several commercial suppliers offer this reagent, understanding its synthesis is crucial for process development and scale-up. A common and logical approach involves the N-protection of the parent amino acid, azepane-4-carboxylic acid.

General Synthetic Workflow

The protection of the secondary amine in the azepane ring is a straightforward yet critical transformation. The workflow is designed to ensure high yield and purity, which are paramount for subsequent synthetic steps.

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol: N-Boc Protection

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Azepane-4-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve azepane-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (adjust volume for ~0.2 M concentration). Stir at room temperature until a clear solution is obtained.

-

Causality Note: The mixed solvent system is essential. Dioxane solubilizes the nonpolar (Boc)₂O, while aqueous NaOH deprotonates the carboxylic acid and acts as the base to facilitate the reaction, ensuring all reactants are in the same phase.

-

-

Reaction: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. The reaction may be slightly exothermic. Stir vigorously at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Quenching & pH Adjustment: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O. Carefully acidify the aqueous layer to pH ~3 with 1 M HCl while cooling in an ice bath.

-

Causality Note: Acidification protonates the carboxylate salt, rendering the product less water-soluble and causing it to precipitate or become extractable into an organic solvent.

-

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to yield this compound as a solid.

Analytical Characterization

Rigorous analytical validation is required to confirm the identity, structure, and purity of the synthesized material. A multi-technique approach ensures the highest confidence in the product's quality.

Standard Analytical Workflow

Caption: Standard workflow for the analytical validation of the final product.

Key Characterization Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure.

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.[7]

-

Expected ¹H NMR Signals:

-

A characteristic singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

-

A series of multiplets in the aliphatic region (~1.5-3.6 ppm) corresponding to the protons on the azepane ring.

-

A broad singlet for the carboxylic acid proton (may be exchanged in some solvents like DMSO-d₆).

-

-

Expected ¹³C NMR Signals:

-

Signals for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively).

-

Multiple signals for the carbons of the azepane ring.

-

A downfield signal for the carboxylic acid carbon (~175-180 ppm).

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To confirm the molecular weight and provide an initial purity assessment.[8]

-

Protocol: Prepare a dilute solution (~1 mg/mL) of the sample in a solvent like methanol or acetonitrile. Inject onto an LC-MS system equipped with a C18 column and electrospray ionization (ESI) source.

-

Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show the expected molecular ion, typically as [M+H]⁺ (m/z = 244.15), [M+Na]⁺ (m/z = 266.13), or in negative mode as [M-H]⁻ (m/z = 242.13).

3. High-Performance Liquid Chromatography (HPLC/UPLC):

-

Purpose: To quantitatively determine the purity of the compound.[5]

-

Protocol: Use a calibrated HPLC or UPLC system with a UV detector (e.g., at 210 nm). A standard method would involve a C18 reversed-phase column with a gradient elution using mobile phases of water and acetonitrile, often with a small amount of acid modifier like 0.1% trifluoroacetic acid (TFA).

-

Expected Result: A single major peak representing the product. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. For use as a building block, a purity of ≥97% is typically required.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but is a critical intermediate used to build more complex drug candidates.

-

Scaffold for Library Synthesis: The molecule is an ideal starting point for creating libraries of novel compounds. The carboxylic acid can be coupled with a diverse range of amines to form amides, while the Boc group can be removed to allow for functionalization of the ring nitrogen. This dual-handle approach enables rapid exploration of chemical space.

-

Introduction of 3D Character: As the pharmaceutical industry moves away from flat, aromatic molecules, building blocks like this one are essential for introducing sp³-rich, three-dimensional character into drug candidates. This often leads to improved selectivity and better physicochemical properties.

-

Conformational Constraint and Flexibility: The seven-membered ring can be used to orient substituents in specific vectors that are not achievable with smaller rings. This allows medicinal chemists to fine-tune how a molecule fits into a protein's binding pocket, potentially increasing potency and reducing off-target effects.[2]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. With a well-defined molecular weight of 243.30 g/mol and a robust profile of physicochemical properties, it serves as a reliable starting material for complex synthetic campaigns.[4] The methodologies for its synthesis and characterization are well-established, ensuring high quality and reproducibility. Its strategic value lies in the combination of the conformationally flexible azepane scaffold and its orthogonal protecting group/functional handle design, empowering medicinal chemists to develop novel therapeutics with enhanced structural diversity and improved pharmacological profiles.

References

-

N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679. PubChem. [Link]

-

Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928. PubChem. [Link]

-

868284-36-0 this compound. Chemsigma. [Link]

-

This compound - CAS:868284-36-0. Beijing Mesplent Tech Co., Ltd. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, European Journal of Medicinal Chemistry. [Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PubMed Central, National Institutes of Health. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. OUCI. [Link]

-

Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies. PubMed. [Link]

-

Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. ResearchGate. [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

-

Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. chemscene.com [chemscene.com]

- 5. 868284-36-0|this compound|BLD Pharm [bldpharm.com]

- 6. 868284-36-0 this compound [chemsigma.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Conformation of 1-Boc-azepane-4-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-azepane-4-carboxylic acid is a valuable saturated heterocyclic building block in medicinal chemistry, prized for its role in creating conformationally constrained peptides and novel molecular scaffolds. The seven-membered azepane ring imparts significant conformational flexibility, which is both a challenge and an opportunity in rational drug design. Understanding the intricate relationship between the bulky N-Boc protecting group, the C4-carboxylic acid substituent, and the inherent dynamics of the azepane core is critical for leveraging its full potential. This guide provides a comprehensive analysis of the structure, conformational landscape, and characterization of this compound, offering a foundational reference for researchers utilizing this and related scaffolds.

Introduction: The Significance of the Azepane Scaffold

Seven-membered heterocyclic rings, such as azepane, are integral components in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Their inherent non-planar structure and conformational diversity allow for the precise three-dimensional positioning of functional groups, which is often crucial for potent and selective interaction with biological targets.[3][4] The azepane motif, in particular, has been identified as a key pharmacophore in agents targeting cancer, Alzheimer's disease, and various microbial infections.[1]

The subject of this guide, this compound, combines three key structural features:

-

The Azepane Core: A seven-membered saturated amine ring that provides a flexible yet constrained scaffold.

-

The N-Boc Group: A bulky tert-butoxycarbonyl protecting group that not only prevents unwanted reactions at the nitrogen but also significantly influences the conformational equilibrium of the ring.

-

The C4-Carboxylic Acid: A versatile functional group that allows for amide bond formation, enabling its incorporation into peptide chains or derivatization into other functional moieties.

The ability to control and understand the conformational preferences of such substituted azepanes is paramount for effective drug design.[5][6] This guide will delve into the theoretical underpinnings of its structure and provide practical methodologies for its analysis and synthesis.

Chemical Structure and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid | |

| CAS Number | 868284-36-0 | [7] |

| Molecular Formula | C₁₂H₂₁NO₄ | [7] |

| Molecular Weight | 243.30 g/mol | [7] |

| Appearance | Solid | |

| Storage Conditions | Inert atmosphere, room temperature |

Conformational Analysis of the Azepane Ring System

The conformational landscape of seven-membered rings is considerably more complex than that of their five- and six-membered counterparts. Unlike cyclohexane, which is dominated by a single low-energy chair conformation, cycloheptane and its heteroatomic analogs like azepane exist as a dynamic equilibrium of several low-energy conformers.[4][8][9]

The primary conformations belong to two families: the chair family and the boat family. Through a process of low-energy pseudorotation, these can interconvert into more stable, lower-symmetry forms: the twist-chair (TC) and twist-boat (TB) .[4][10] For cycloheptane and many of its derivatives, the twist-chair conformation is generally considered the global energy minimum.[10][11]

Caption: Conformational equilibrium in the azepane ring system.

For this compound, this landscape is further modulated by:

-

The N-Boc Group: The steric bulk of the tert-butyl group and the planarity of the carbamate moiety can introduce significant torsional strain, biasing the equilibrium towards conformers that minimize these unfavorable interactions.

-

The C4-Carboxylic Acid: The substituent at the C4 position can adopt pseudo-axial or pseudo-equatorial orientations. Its preference will depend on minimizing 1,3-diaxial-like interactions. Furthermore, the carboxylic acid's ability to act as a hydrogen bond donor or acceptor could influence its orientation and potentially stabilize certain conformers, especially in protic solvents.

Methodologies for Structural and Conformational Elucidation

A combination of computational modeling and experimental spectroscopy is required to fully characterize the conformational preferences of this compound.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface and identifying low-energy conformers.[5][12]

Caption: Workflow for computational conformational analysis.

Detailed Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Generate initial 3D structures for all plausible chair, boat, twist-chair, and twist-boat conformers of this compound.

-

Conformational Search: Perform a systematic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to explore the rotational possibilities of the Boc and carboxylic acid groups for each ring conformer.

-

Geometry Optimization: Subject all unique low-energy conformers from the search to full geometry optimization using a DFT functional, such as B3LYP with a Pople-style basis set (e.g., 6-31G*).[13] This step locates the nearest stationary point on the potential energy surface.

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Refinement: For the lowest energy conformers, perform single-point energy calculations with a more accurate method or a larger basis set (e.g., MP2/6-311+G(d,p)) to obtain more reliable relative energies.[10]

-

Population Analysis: Calculate the relative Gibbs free energies (ΔG) of all stable conformers and use the Boltzmann distribution equation to estimate their equilibrium populations at a given temperature (e.g., 298 K).

-

NMR Prediction: Predict ¹H and ¹³C NMR chemical shifts for the lowest-energy conformers using the Gauge-Independent Atomic Orbital (GIAO) method. A Boltzmann-averaged spectrum can be calculated and compared with experimental data for validation.[14]

NMR Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying the solution-state conformation of molecules.[15][16] For this compound, key experiments include:

-

¹H NMR: The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) provide crucial geometric information. The Karplus equation relates the magnitude of ³JHH to the dihedral angle between the coupled protons, allowing for the deduction of local stereochemistry.

-

¹³C NMR: The number of signals indicates the molecular symmetry. Chemical shifts are sensitive to the electronic environment and can be compared with predicted values from computational studies.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for the unambiguous assignment of all proton and carbon signals in the molecule.

-

NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence or absence of specific NOE cross-peaks provides powerful constraints for determining the relative orientation of protons and, by extension, the overall 3D structure and preferred conformation.[5]

Caption: Experimental workflow for NMR-based conformational analysis.

Representative Synthesis

While numerous vendors supply this compound, understanding its synthesis is valuable for researchers wishing to prepare derivatives. A common strategy for synthesizing cyclic amino acids involves the construction of the ring followed by functional group manipulation.[17][18][19] A plausible retro-synthetic approach starts from a commercially available precursor like N-Boc-4-piperidone.

Hypothetical Protocol: Synthesis via Ring Expansion

This protocol is a representative example based on established chemical transformations.

-

Step 1: Wittig or Horner-Wadsworth-Emmons Reaction. React N-Boc-4-piperidone with a phosphonium ylide or phosphonate carbanion bearing a protected carboxylate group (e.g., (triphenylphosphoranylidene)acetate) to form an exocyclic α,β-unsaturated ester.

-

Step 2: Michael Addition. This step is conceptual for ring expansion. A more practical approach would be a Schmidt rearrangement or similar ring-expansion methodology on a suitable precursor. For a more direct, though multi-step, route: Hydrogenation of a suitable substituted pimelate derivative followed by cyclization and functional group interconversion is a common strategy for azepane synthesis.[20]

-

Step 3: Reduction and Cyclization. A more established route might involve the Dieckmann condensation of a pimelate diester, followed by hydrolysis, decarboxylation, reductive amination, and protection to form the N-Boc azepane ring with a ketone at the 4-position.

-

Step 4: Carboxylation. The ketone at C4 can be converted to the carboxylic acid via various methods, such as a haloform reaction followed by acidification or by conversion to a cyanohydrin and subsequent hydrolysis.

-

Step 5: Purification. The final product would be purified by column chromatography or recrystallization to yield this compound.

Caption: A generalized synthetic pathway to the target molecule.

Conclusion and Future Outlook

This compound is a conformationally dynamic and synthetically valuable building block. Its structural analysis reveals a complex interplay between the flexible seven-membered ring and its sterically demanding N-Boc and C4-carboxy substituents. The preferred conformation, likely a member of the twist-chair family, can be definitively established through a synergistic application of high-level computational modeling and detailed multi-dimensional NMR spectroscopy. A thorough understanding of this conformational landscape is not merely an academic exercise; it is a prerequisite for the rational design of next-generation therapeutics that incorporate this versatile scaffold. Future research will likely focus on the synthesis of stereochemically pure derivatives and the exploration of how fine-tuning the substitution pattern on the azepane ring can further constrain its conformation to optimize biological activity.

References

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 533-560. [Link]

-

Mykura, F., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Research Square (Preprint). [Link]

-

Liu, T., et al. (2010). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. NIH Public Access. [Link]

-

Umezawa, S., Kinoshita, M., & Yanagisawa, H. (1966). Synthesis of Cyclic α-Amino Acids. I. Bulletin of the Chemical Society of Japan, 39(1), 123-128. [Link]

-

Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science. [Link]

-

Al-Zoubi, R. M. (2014). The synthesis of cyclic amino acids. ResearchGate. [Link]

-

Ibrahim, M. A. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Molecules, 27(8), 2498. [Link]

-

Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Organic-Chemistry.org. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

-

ResearchGate. Conformations of cycloheptane. [Link]

-

Patel, A. R., et al. (2014). Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. European Journal of Organic Chemistry, 2014(12), 2584-2593. [Link]

-

Tian, F., et al. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 136(47), 16582-16589. [Link]

-

Watson, W. H., et al. (1986). Molecular conformation of the cycloheptane ring in the solid state. SciSpace. [Link]

-

Dorofeeva, O. V., & Mastryukov, V. S. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. [Link]

-

Roberts, J. D. (2021). 12.6: The Larger Cycloalkanes and their Conformations. Chemistry LibreTexts. [Link]

-

Patel, A. R., et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3781-3785. [Link]

-

Sarotti, A. M. (2020). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 22(13), 5192-5197. [Link]

-

Kruger, H. G., & van der Westhuizen, J. H. (2019). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. ResearchGate. [Link]

-

Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

-

Le, T. B., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11624. [Link]

-

Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 712959. [Link]

-

Jena Library of Biological Macromolecules. Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]

-

Zhang, W., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 20(5), 335. [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. auremn.org.br [auremn.org.br]

- 16. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 20. benthamdirect.com [benthamdirect.com]

The Azepane Scaffold: A Guide to Its Strategic Role in Modern Medicinal Chemistry

Abstract

The azepane ring, a seven-membered saturated nitrogen heterocycle, has emerged from a niche chemical curiosity to a privileged scaffold in contemporary drug discovery.[1][2] Its inherent three-dimensionality and conformational flexibility offer medicinal chemists a powerful tool to escape the "flatland" of aromatic ring systems, enabling the design of molecules with improved physicochemical properties and novel interactions with biological targets.[1] This guide provides an in-depth analysis of the azepane scaffold, covering its fundamental properties, strategic synthetic routes, and its successful application in various therapeutic areas. We will delve into a specific case study on Bruton's Tyrosine Kinase (BTK) inhibitors to illustrate the scaffold's impact on potency and selectivity. Furthermore, this document provides detailed, field-proven protocols for the synthesis of a representative azepane derivative and its subsequent biological evaluation, designed to be directly applicable in a research setting.

The Rise of Saturated Heterocycles: Beyond Aromaticity

For decades, medicinal chemistry was dominated by aromatic and heteroaromatic rings. However, the drive to improve properties such as solubility, metabolic stability, and target selectivity, while also exploring novel chemical space for intellectual property, has led to a renaissance in the use of saturated heterocycles. Scaffolds rich in sp³-hybridized carbons, like azepane, provide distinct advantages:

-

Three-Dimensionality: They project substituents into a defined spatial volume, allowing for more precise and often stronger interactions with the complex topology of protein binding sites.[1]

-

Improved Physicochemical Properties: Increased sp³ character is often correlated with better aqueous solubility and decreased promiscuity, key attributes for successful drug candidates.

-

Conformational Control: The azepane ring is not rigid; it exists in a dynamic equilibrium of chair and boat-like conformations. This flexibility can be harnessed or constrained through substitution to orient appended functional groups optimally for target engagement.

The Azepane Scaffold: Core Attributes and Synthesis

The parent azepane is a simple colorless liquid, but its derivatives are found in numerous natural products and FDA-approved drugs.[3][4][5] Understanding its core features and synthetic accessibility is crucial for its effective deployment in a drug discovery program.

Structure and Conformational Dynamics

The azepane ring is a seven-membered, non-planar system. This structure provides a versatile framework for building complex molecules.

Caption: Basic chemical structure of the azepane ring.

General Synthetic Strategies

The construction of the azepane core is a significant challenge for synthetic chemists, but several reliable methods have been established. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.[2][6]

-

Ring-Expansion Reactions: Methods like the Beckmann or Schmidt rearrangement of a substituted cyclohexanone are classic and powerful approaches to generate azepan-2-ones (caprolactams), which are versatile intermediates that can be subsequently reduced.

-

Ring-Closing Metathesis (RCM): This Nobel prize-winning reaction is highly effective for forming large rings. A suitably designed diene-containing amine can be cyclized using a Grubbs-type catalyst to form the unsaturated azepine, which is then readily hydrogenated.

-

Photochemical Ring Expansion: Modern methods allow for the conversion of simpler nitroarenes into complex azepanes using blue light, offering a rapid entry into this scaffold from readily available starting materials.[6]

Caption: The role of BTK in the B-cell receptor signaling pathway.

Structure-Activity Relationship (SAR) Insights

In designing potent and selective kinase inhibitors, the azepane ring can serve multiple roles. It can act as a central scaffold to orient key pharmacophoric elements, or it can be a solvent-exposed moiety used to fine-tune physicochemical properties. The conformational flexibility of the ring allows its substituents to adopt optimal vectors to engage with specific pockets within the kinase active site.

The following table, based on data from azepane-based Protein Kinase B (PKB) inhibitors, illustrates how modifying the linker attached to the azepane ring dramatically impacts inhibitory potency. [7]This principle is directly translatable to the optimization of inhibitors for other kinases like BTK.

| Compound ID | Core Structure Modification | Linker to Azepane | PKB-α IC₅₀ (nM) |

| 1 | (-)-Balanol-derived Lead | Ester | 5 |

| 4 | Isosteric Replacement | Amide | 4 |

| 5 | Isosteric Replacement | Ether | 1000 |

| 7 | Isosteric Replacement | Amine | 1000 |

| 8 | Isosteric Replacement | Vinyl | 50 |

Analysis: The initial lead compound (1 ) was highly potent but suffered from instability in plasma due to the ester linkage. A key experimental choice was to explore isosteric replacements. [7]Replacing the ester with a conformationally similar and more stable amide linker (4 ) retained high potency. [7]This is a classic drug design strategy; the amide bond mimics the key hydrogen bonding and geometric features of the ester while providing superior metabolic stability. In contrast, replacing the linker with an ether (5 ) or amine (7 ) resulted in a drastic loss of activity, likely because these linkers fail to properly orient the key benzoyl moiety within the active site. [7]This demonstrates the critical importance of the linker's geometry and electronic nature, which is correctly positioned by the azepane scaffold.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for researchers looking to synthesize and evaluate novel azepane-based compounds.

Synthesis of an Azepane-Based Kinase Inhibitor Scaffold

This protocol describes the synthesis of an N-substituted, 3,4-functionalized azepane, a common scaffold in kinase inhibitors, based on the methodologies reported for PKB inhibitors. [7]This multi-step synthesis requires rigorous control over reaction conditions and purification.

Step 1: N-Protection of a Chiral Azepane Precursor

-

Dissolve the starting chiral 3-amino-azepan-4-ol (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.5 eq).

-

Rationale: The Boc group is a standard protecting group for amines. It is stable to many reaction conditions but can be easily removed later under acidic conditions. TEA is a non-nucleophilic base used to neutralize the HCl generated.

-

-

Stir the reaction at room temperature for 12 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the N-Boc protected intermediate.

Step 2: Acylation of the Azepane Hydroxyl Group

-

Dissolve the N-Boc protected alcohol from Step 1 (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

-

Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and the desired carboxylic acid (e.g., a substituted benzoic acid, 1.2 eq).

-

Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.

-

Rationale: DCC is a common coupling reagent that activates the carboxylic acid for esterification. DMAP serves as a catalyst to accelerate the reaction.

-

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to yield the desired ester.

Step 3: Deprotection and Final N-Functionalization

-

Dissolve the ester from Step 2 in a 4 M solution of HCl in 1,4-dioxane.

-

Rationale: Strong acid cleaves the Boc protecting group, revealing the secondary amine of the azepane ring.

-

-

Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the amine.

-

Dissolve the amine salt in DCM, add TEA (2.5 eq), and then add the desired acyl chloride (e.g., isonicotinoyl chloride, 1.1 eq) at 0 °C.

-

Stir for 4 hours, then perform an aqueous workup as described in Step 1.

-

Purify by column chromatography to yield the final trisubstituted azepane derivative.

-

Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% by HPLC.

In Vitro BTK Enzyme Inhibition Assay Protocol

This protocol describes a robust, non-radioactive method for determining the IC₅₀ value of a test compound against BTK using the ADP-Glo™ Kinase Assay system, which measures the amount of ADP produced in the kinase reaction. [8] Materials:

-

Recombinant human BTK enzyme (e.g., Promega V2941)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP solution (10 mM)

-

BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂, 50μM DTT) [8]* ADP-Glo™ Kinase Assay Kit (Promega V9101)

-

Test compounds dissolved in 100% DMSO

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 for a 10-point curve. Then, dilute these DMSO stocks into Kinase Buffer to create the final working solutions. The final DMSO concentration in the assay should be ≤1%.

-

Rationale: Serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀. Keeping DMSO concentration low is critical to avoid enzyme inhibition artifacts.

-

-

Assay Plate Setup:

-

Add 1 µL of the diluted test compound or vehicle (Kinase Buffer with DMSO) to the wells of the 384-well plate.

-

Add 2 µL of BTK enzyme solution (e.g., 3 ng/well) to each well.

-

Incubate at room temperature for 20 minutes to allow the compound to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Prepare a Substrate/ATP mix in Kinase Buffer. For BTK, a final concentration of 50 µM ATP and 0.2 mg/mL Poly(Glu,Tyr) is a good starting point.

-

Add 2 µL of the Substrate/ATP mix to all wells to start the reaction. The total volume is now 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader (e.g., PerkinElmer EnVision).

-

Self-Validation: Include control wells: "No Enzyme" (background), and "Vehicle Control" (100% activity). The Z'-factor, a measure of assay quality, should be ≥ 0.5.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Challenges and Future Directions

While the azepane scaffold is a powerful tool, its use is not without challenges. The synthesis of enantiomerically pure, polysubstituted azepanes can be complex and lengthy. [6]Furthermore, the conformational flexibility, while an advantage, can also lead to difficulties in rational design if not properly understood through computational modeling and structural biology.

The future of the azepane scaffold lies in the development of more efficient and stereoselective synthetic methodologies. As our understanding of complex biological targets deepens, the ability of the azepane scaffold to present functional groups in unique three-dimensional arrangements will ensure its continued prominence in the development of the next generation of innovative therapeutics. [1]

Conclusion

The azepane scaffold represents a versatile and valuable core structure in modern medicinal chemistry. Its favorable physicochemical properties and ability to confer potent and selective biological activity have solidified its role in numerous drug discovery programs. Through strategic synthesis and rational design, as exemplified by its application in kinase inhibitors, the azepane ring provides a pathway to novel therapeutics that can overcome the limitations of traditional flat, aromatic compounds. The detailed protocols provided herein offer a practical foundation for researchers to explore and exploit the full potential of this privileged scaffold.

References

-

Title: Recent Advances on the Synthesis of Azepane‐Based Compounds Source: ResearchGate URL: [Link]

-

Title: Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds Source: PubMed URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors Source: PubMed URL: [Link]

-

Title: Azepane - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes Source: PubMed Central URL: [Link]

-

Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: PubMed URL: [Link]

-

Title: Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor Source: Frontiers URL: [Link]

-

Title: Application of the methodology in the preparation of azepane-based... Source: ResearchGate URL: [Link]

-

Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Commercially available drugs contain azepine derivatives. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Medicinal Uses of Azepines Source: Pharmaguideline URL: [Link]

-

Title: Recent Advances on the Synthesis of Azepane‐Based Compounds Source: ResearchGate URL: [Link]

-

Title: Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Source: Sci-Hub URL: [Link]

Sources

- 1. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay in Summary_ki [bindingdb.org]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.box [sci-hub.box]

- 8. promega.com [promega.com]

Introduction: The Rise of Seven-Membered Heterocycles in Medicinal Chemistry

An In-Depth Technical Guide to 1-Boc-azepane-4-carboxylic acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery

In the landscape of pharmaceutical development, the structural architecture of a molecule is paramount. While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are ubiquitous in medicinal chemistry libraries, the seven-membered azepane ring system has emerged as a privileged scaffold.[1] Its increased conformational flexibility allows for a more comprehensive exploration of three-dimensional chemical space, enabling tailored interactions with complex biological targets.[2] This unique characteristic has led to the incorporation of the azepane motif into numerous therapeutic agents, including FDA-approved drugs.[3][4]

This guide focuses on a particularly strategic building block: This compound . This molecule is engineered for synthetic efficiency, combining three key features: a conformationally mobile azepane core, a stable yet readily cleavable N-Boc protecting group, and a versatile C4-carboxylic acid handle for molecular elaboration. We will explore the distinct advantages conferred by each of these components, its physicochemical properties, and its practical application in the synthesis of novel chemical entities.

Strategic Analysis of the this compound Scaffold

The utility of this building block lies in the orthogonal nature of its functional components. The design allows for selective manipulation at one site while others remain inert, a cornerstone of modern multi-step synthesis.

Caption: Functional components of this compound.

The Azepane Core: A Gateway to 3D Chemical Space

The saturated seven-membered ring of azepane provides a non-planar, flexible scaffold. This is a significant departure from the more rigid piperidine ring. This flexibility can be advantageous in drug design, allowing the appended pharmacophoric groups to adopt optimal orientations for binding to a protein target. This can lead to enhanced potency and selectivity compared to six-membered ring analogues. The strategic incorporation of such small heterocycles is a widely used approach in lead optimization programs.[3]

The N-Boc Protecting Group: Ensuring Synthetic Control

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for good reason.[5] Its primary function is to temporarily convert the nucleophilic and basic secondary amine of the azepane ring into a non-reactive carbamate.[6]

-

Causality of Choice: The Boc group is selected for its robust stability under a wide range of conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[7][8] This chemical resilience allows for a broad scope of reactions to be performed on other parts of the molecule—most notably the carboxylic acid group—without fear of side reactions at the ring nitrogen.

-

Orthogonal Deprotection: Its true power lies in its selective and clean removal under acidic conditions.[7][9] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) readily cleaves the Boc group, regenerating the free amine.[5] This is typically a high-yield transformation that proceeds via a stable tert-butyl cation intermediate.[6]

The C4-Carboxylic Acid: A Versatile Synthetic Handle

The carboxylic acid moiety is one of the most versatile functional groups in organic synthesis and is a common feature in a vast number of marketed drugs.[10] In this building block, its placement at the 4-position of the azepane ring provides a convenient point for diversification.

-

Primary Application: Amide Coupling: The most frequent and powerful application is the formation of amide bonds. By coupling the carboxylic acid with a diverse library of primary or secondary amines, researchers can rapidly generate large collections of novel compounds. This is the cornerstone of library synthesis for hit-to-lead campaigns.

-

Bioisosterism and Pharmacophoric Role: The carboxylic acid itself can be a critical pharmacophore, engaging in hydrogen bonding or ionic interactions with a biological target. Alternatively, it can be used as a precursor to other functional groups or serve as a bioisostere for other acidic moieties like tetrazoles or hydroxamic acids.[10]

Physicochemical and Synthetic Profile

A clear understanding of the molecule's properties is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 868284-36-0 | [11] |

| Molecular Formula | C₁₂H₂₁NO₄ | [11] |

| Molecular Weight | 243.30 g/mol | [11] |

| Topological Polar Surface Area (TPSA) | 66.84 Ų | [11] |

| Computed logP | 2.1082 | [11] |

| Hydrogen Bond Acceptors | 3 | [11] |

| Hydrogen Bond Donors | 1 | [11] |

Synthetic Accessibility

While numerous methods exist for the synthesis of functionalized azepanes, common strategies often involve multi-step sequences.[1][12] Advanced approaches include diazocarbonyl chemistry, dearomative ring expansion of nitroarenes, and cross-coupling reactions to build complexity onto the azepane core.[1][13][14] The commercial availability of this compound from various suppliers allows research teams to bypass these often challenging initial synthetic steps and proceed directly with diversification.[11][15][16]

Core Applications in Drug Discovery Workflow

The primary role of this compound is as a scaffold for the rapid generation of compound libraries. The typical workflow leverages the orthogonality of the Boc group and the carboxylic acid.

Caption: A typical synthetic workflow using the building block.

This workflow is highly efficient for exploring structure-activity relationships (SAR). By varying the amine component (R-NH₂) in the coupling step, chemists can systematically probe how different substituents impact biological activity.[4] The final free amine can also be further modified, adding another layer of structural diversity.

Validated Experimental Protocols

The following protocols are self-validating systems designed for reliability and reproducibility.

Protocol 1: General Procedure for Amide Coupling via HATU

This protocol describes the formation of an amide bond, the most common application for this building block.

-

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent. It minimizes side reactions and racemization (if chiral amines are used). Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acids.

-

Step-by-Step Methodology:

-

Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration), add the desired amine (1.1 eq).

-

Reagent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired Boc-protected amide intermediate.

-

Protocol 2: Standard N-Boc Deprotection

This protocol details the removal of the Boc protecting group to liberate the secondary amine.

-

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group.[5] Dichloromethane (DCM) is a common solvent that is inert to the reaction conditions. The reaction produces gaseous isobutene and carbon dioxide, which drive the reaction to completion.[5][6]

-

Step-by-Step Methodology:

-

Preparation: Dissolve the Boc-protected substrate (1.0 eq) in DCM to make a 0.1-0.2 M solution.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq, often used as a 20-50% solution in DCM) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar than the starting material.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive.

-

Purification/Isolation: The resulting product is the trifluoroacetate salt of the amine. It can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the crude residue in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer, filter, and concentrate to yield the free amine product.

-

Conclusion and Future Outlook

This compound is a powerful and strategically designed building block that streamlines access to novel, three-dimensional chemical matter. Its pre-installed, orthogonally protected functional groups enable chemists to rapidly execute diversification strategies, accelerating the discovery of new therapeutic agents. The conformational flexibility of the azepane core offers a distinct advantage over more common saturated heterocycles, providing a promising avenue for overcoming challenges in potency, selectivity, and pharmacokinetics. As the demand for novel scaffolds in drug discovery continues to grow, the importance of versatile and efficiently utilized building blocks like this compound will only increase.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

National Center for Biotechnology Information. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

-

The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

-

ACS Publications. Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. [Link]

-

Organic Chemistry Portal. Azepine synthesis. [Link]

-

PubMed. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]

-

ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

ChemistryViews. Preparation of Optically Active Azepane Scaffolds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]

-

PubChem. Azepane-4-carboxylic acid. [Link]

-

Chemsigma. 868284-36-0 this compound. [Link]

-

PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

-

National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 868284-36-0|this compound|BLD Pharm [bldpharm.com]

- 16. 868284-36-0 this compound [chemsigma.com]

The Strategic Sourcing of 1-Boc-Azepane-4-Carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Saturated heterocyclic scaffolds are of particular interest due to their ability to introduce three-dimensional complexity, modulate physicochemical properties, and serve as rigid frameworks for pharmacophore presentation. Among these, the azepane ring system has emerged as a privileged structure, integral to the architecture of numerous biologically active compounds.[1][2] Its conformational flexibility, greater than that of smaller five- and six-membered rings, allows for a more nuanced exploration of target binding pockets, often leading to enhanced potency and selectivity.[2]

This guide provides an in-depth technical overview of 1-Boc-azepane-4-carboxylic acid (CAS No. 868284-36-0), a key intermediate for introducing the azepane moiety. As a bifunctional molecule, featuring a protected amine and a carboxylic acid handle, it offers synthetic versatility for elaboration into more complex drug candidates. We will explore its commercial availability, plausible synthetic routes, critical quality control parameters, and its application in the broader context of medicinal chemistry, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage this valuable building block.

Commercial Availability and Sourcing

This compound is readily available from a variety of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with options for purchasing in quantities ranging from milligrams to kilograms. For larger-scale manufacturing, several vendors offer custom synthesis and process optimization services.[3]

It is imperative for researchers to source this reagent from reputable suppliers who can provide a comprehensive Certificate of Analysis (CoA), detailing purity and identity, to ensure the integrity of subsequent synthetic work.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity Specification | Available Quantities | Notes |

| ChemScene | ≥97%[3] | mg to multi-gram | Offers custom synthesis and commercial production services.[3] |

| BLD Pharm | Data available (NMR, HPLC, LC-MS)[4] | Inquire for details | Provides comprehensive analytical documentation upon request.[4] |

| Chemsigma | Research and bulk quantities[5] | Inquire for details | A provider for both scientific research and bulk production.[5] |

| AK Scientific, Inc. | Not specified | Inquire for details | A US-based supplier of fine chemicals.[6] |

| Arctom | Reagent sizes[7] | Inquire for details | Flexible sizing available.[7] |

| CymitQuimica | 97%[8] | 500mg and larger | European supplier.[8] |

Note: Pricing and stock levels are subject to change and should be confirmed directly with the suppliers.

Synthetic Pathways: From Precursor to Product

While this compound is commercially available, an understanding of its synthesis is crucial for process development, cost analysis, and potential in-house production. A direct, multi-step synthesis is not extensively detailed in readily available literature; however, a logical and scientifically sound pathway can be constructed from known chemical transformations. A plausible route begins with the ring expansion of a piperidine precursor, followed by functional group manipulation.

A key intermediate in this proposed synthesis is tert-butyl 4-oxoazepane-1-carboxylate. A large-scale process for the preparation of this intermediate has been described, involving the ring expansion of 1-Boc-piperid-4-one using ethyl diazoacetate.[9] From this ketone, the carboxylic acid can be introduced. One common method for such a transformation is through the formation and subsequent hydrolysis of a cyanohydrin. The final step involves the standard protection of the azepane nitrogen with a tert-butyloxycarbonyl (Boc) group.

Workflow for the Synthesis of this compound

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 868284-36-0|this compound|BLD Pharm [bldpharm.com]

- 5. 868284-36-0 this compound [chemsigma.com]

- 6. 868284-36-0 this compound AKSci 3654AC [aksci.com]

- 7. arctomsci.com [arctomsci.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of 1-Boc-azepane-4-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-azepane-4-carboxylic acid, a key building block in contemporary drug discovery and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust theoretical framework to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility in various organic solvents with high fidelity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to enable efficient process development, from reaction optimization and purification to formulation.

Introduction: The Significance of this compound

This compound (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, seven-membered azepane scaffold, combined with the carboxylic acid functionality, makes it a valuable component for introducing conformational constraint and a key polar interaction point in drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility by increasing its lipophilicity and rendering the amine nucleophilicity inert during synthetic transformations, a feature that is fundamental in modern peptide synthesis and the construction of complex molecules.[1]

A thorough understanding of the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of extractions and chromatographic purifications, and is a critical parameter in developing crystallization protocols for obtaining high-purity material. In the context of drug development, poor solubility can hinder formulation and bioavailability, making its early characterization a crucial step.[2][3]

This guide will first delve into the molecular determinants of this compound's solubility, followed by a detailed, actionable protocol for its experimental determination, and finally, present a predicted solubility profile based on established chemical principles.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its own intermolecular forces and its interactions with the solvent molecules. The adage "like dissolves like" provides a foundational principle: a solute will dissolve best in a solvent that has a similar polarity.[4] Let's dissect the molecular structure of this compound to understand its contributions to its overall solubility profile.

-

The Carboxylic Acid Moiety (-COOH): This is the primary polar, protic feature of the molecule. The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This allows the molecule to interact favorably with polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate). In non-polar solvents, carboxylic acids tend to form dimers through hydrogen bonding with each other, which can limit their solubility.

-

The Azepane Ring: This seven-membered saturated hydrocarbon ring is fundamentally nonpolar and lipophilic. This substantial nonpolar region contributes favorably to solubility in less polar organic solvents such as dichloromethane and tetrahydrofuran.[5]

-

The Tert-Butoxycarbonyl (Boc) Group: The Boc group is a bulky, lipophilic protecting group. The tert-butyl group significantly increases the nonpolar surface area of the molecule, enhancing its affinity for nonpolar and moderately polar aprotic solvents. The carbonyl group within the carbamate linkage also acts as a hydrogen bond acceptor, contributing to interactions with a range of solvents.[6]

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), where strong dipole-dipole interactions and hydrogen bonding with the carboxylic acid are maximized.[6][7] Also, good solubility is expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with both the carboxylic acid and the Boc-carbamate.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can interact with the lipophilic portions of the molecule (azepane ring and Boc group) while also offering some polar interactions.

-

Low to Insoluble: Expected in nonpolar aliphatic solvents like hexane and cyclohexane. The polar carboxylic acid group will dominate, making it difficult for the molecule to be solvated by these purely nonpolar solvents.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a pharmaceutical compound is the isothermal shake-flask method .[8][9] This protocol is adapted from guidelines provided by the World Health Organization (WHO) and is designed to yield accurate and reproducible results.[10]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.

-

Analyze these standards using the developed HPLC method to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be ~20-50 mg of solid.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. Preliminary experiments can be run to confirm that the concentration in solution does not change between, for example, 24 and 48 hours.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the bulk of the solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove any fine particulates.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample using the previously generated calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The analysis should be performed in triplicate for each solvent.[11][12]

-

Predicted Solubility Data and Analysis

In the absence of experimentally determined public data, the following table summarizes the predicted solubility of this compound in a range of common organic solvents at ambient temperature (approx. 25°C). These predictions are grounded in the theoretical principles discussed in Section 2.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | Excellent hydrogen bond donor/acceptor capabilities. |

| Ethanol | High | Similar to methanol, good hydrogen bonding. | |

| Isopropanol | Medium-High | Increased hydrocarbon character may slightly reduce solubility compared to methanol/ethanol. | |

| Polar Aprotic | DMSO | Very High | Strong hydrogen bond acceptor and highly polar, effectively solvates the carboxylic acid. |

| DMF | Very High | Similar to DMSO, a strong hydrogen bond acceptor.[7] | |

| Acetonitrile | Medium | Polar, but a weaker hydrogen bond acceptor than DMSO/DMF.[6] | |

| Acetone | Medium | Good dipole-dipole interactions, moderate H-bond acceptor. | |

| Ester | Ethyl Acetate | Medium-Low | Moderate polarity, can accept H-bonds but cannot donate. Lipophilic character is favorable.[6] |

| Chlorinated | Dichloromethane | Medium | Good at dissolving nonpolar/moderately polar compounds. Can interact with the lipophilic scaffold. |

| Chloroform | Medium | Similar to dichloromethane. | |

| Ether | Tetrahydrofuran (THF) | Medium | Moderate polarity, can accept H-bonds. Good for the lipophilic parts of the molecule. |

| Diethyl Ether | Low | Low polarity and weak H-bond acceptor.[6] | |

| Aromatic | Toluene | Low | Primarily nonpolar, unable to effectively solvate the carboxylic acid group. |

| Nonpolar | Hexane | Very Low / Insoluble | Aliphatic hydrocarbon, unable to overcome the strong intermolecular forces of the solute.[6] |

Practical Applications and Implications

-

Reaction Chemistry: For reactions involving this compound, solvents like DMF, THF, or Dichloromethane are likely good choices, depending on the other reagents and reaction temperature.

-